2,9-Dimethyl-1,10-phenanthroline-5,6-dione

Coordination Chemistry Platinum Complexes Steric Effects

2,9-Dimethyl-1,10-phenanthroline-5,6-dione (CAS 102331-54-4) is an ortho-quinone derivative of the 1,10-phenanthroline scaffold, featuring methyl substituents at the 2- and 9-positions adjacent to the nitrogen donor atoms. This heteroaromatic ligand is employed as a redox-active building block in coordination chemistry, biosensor development, and materials science applications.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 102331-54-4
Cat. No. B1600147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dimethyl-1,10-phenanthroline-5,6-dione
CAS102331-54-4
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C
InChIInChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3
InChIKeyVNAPNEVIDUOCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,9-Dimethyl-1,10-phenanthroline-5,6-dione (CAS 102331-54-4) Technical Baseline for R&D and Procurement Teams


2,9-Dimethyl-1,10-phenanthroline-5,6-dione (CAS 102331-54-4) is an ortho-quinone derivative of the 1,10-phenanthroline scaffold, featuring methyl substituents at the 2- and 9-positions adjacent to the nitrogen donor atoms [1]. This heteroaromatic ligand is employed as a redox-active building block in coordination chemistry, biosensor development, and materials science applications [2]. Its molecular formula is C14H10N2O2 with a molecular weight of 238.24 g/mol [1].

Scaffold Identity

2,9-dimethyl-1,10-phenanthroline-5,6-dione ortho-quinone ligand

Dual N,N- and O,O-binding modes; methyl-substituted backbone

Workflow Fit

Coordination chemistry, redox-active building block, biosensor electrode modification

Reported in Pt(II) and Cu(II) complex synthesis; voltammetric sensor platforms

Steric/Electronic Context

Reduced electron-donor character with steric bulk from 2,9-methyl groups

May influence complex geometry and stability; ligand flexibility reported

Why 1,10-Phenanthroline-5,6-dione or Neocuproine Cannot Replace 2,9-Dimethyl-1,10-phenanthroline-5,6-dione


The target compound represents a chemically distinct scaffold that is not interchangeable with either its unsubstituted dione analog (1,10-phenanthroline-5,6-dione) or its non-oxidized methyl analog (2,9-dimethyl-1,10-phenanthroline, neocuproine). The simultaneous presence of the ortho-quinone moiety and the 2,9-dimethyl substituents creates a unique steric and electronic environment [1]. The quinone unit confers redox activity and enables metal coordination via both N,N- and O,O-binding modes, while the methyl groups increase ligand steric bulk and modulate electron-donor properties, directly impacting complex stability, geometric constraints, and biological target interactions [1]. This dual functionalization results in distinct binding modes and reactivity profiles that cannot be replicated by simpler analogs, making generic substitution invalid for applications where these properties are critical.

This product
2,9-Dimethyl-1,10-phenanthroline-5,6-dione (ortho-quinone + methyl)
Redox-active quinone, N,N/O,O donor, methyl-induced steric tuning and electron modulation
Do not substitute with
1,10-Phenanthroline-5,6-dione (unsubstituted dione)
Lacks 2,9-methyl steric bulk; complex stability and geometry may shift
Do not substitute with
2,9-Dimethyl-1,10-phenanthroline (neocuproine, non-oxidized)
No quinone redox unit; binding mode and electronic profile differ significantly
Generic substitution invalid when quinone redox function or combined steric/electronic tuning is critical for the application.

Quantitative Differentiator Evidence for 2,9-Dimethyl-1,10-phenanthroline-5,6-dione (CAS 102331-54-4) Selection


Enhanced Stability of Five-Coordinate Platinum(II) Ethylene Complexes vs. Non-Oxidized Analog

The target ligand (Me2phedon) stabilizes a five-coordinate platinum(II)-ethylene complex [PtCl2(η2-C2H4)(Me2phedon)] more effectively than its non-oxidized analog 2,9-dimethyl-1,10-phenanthroline (Me2phen). The equilibrium between five- and four-coordinate species is shifted in favor of the five-coordinate precursor when Me2phedon is used compared to Me2phen [1]. This enhanced stabilization is attributed to reduced electron-donor properties and increased ligand flexibility due to loss of aromaticity in the central ring, allowing a 'bow-like' distortion that alleviates steric strain [1].

Five-coordinate Pt(II) stabilization
Head-to-head
Me2phedon shifts equilibrium toward five-coordinate [PtCl2(η2-C2H4)(Me2phedon)] vs. Me2phen
Supports selection when five-coordinate geometry is desired for organometallic studies
Equilibrium shift reported; exact K values not provided. X-ray structure of four-coordinate [PtCl2(Me2phedon)] confirmed.
Coordination Chemistry Platinum Complexes Steric Effects Organometallic Catalysis

Preferential Electrochemical Discrimination of dsDNA over ssDNA via Copper Complex

A copper(II) complex formulated as [Cu(2,9-dimethyl-1,10-phenanthroline)(1,10-phenanthroline-5,6-dione)Cl]Cl exhibits preferential binding to double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA) as detected by cyclic voltammetry. When immobilized on a chitosan-carbon nanotube modified glassy carbon electrode (GCE), the complex produced considerably larger and more well-defined redox peaks in the presence of dsDNA compared to ssDNA [1]. This differential response enables electrochemical discrimination between dsDNA and ssDNA, a functionality not reported for the unsubstituted phendione analog under the same conditions.

dsDNA vs ssDNA discrimination
Class-level
Cu(II) complex gives considerably larger redox peaks for dsDNA than ssDNA (cyclic voltammetry, CNT-chitosan GCE)
May support biosensor development targeting dsDNA; differential response reported
Qualitative observation; no exact fold-change. Data to verify in specific sensor format.
Electrochemical Biosensor DNA Detection Copper Complexes Voltammetry

Solid-State Photodegradation Rate Under UV Light (365 nm) for Stability Assessment

The photostability of 2,9-dimethyl-1,10-phenanthroline-5,6-dione in solid form was quantitatively assessed via HPLC following 24-hour exposure to UV light (365 nm maximum wavelength). The assay measured 38% degradation under these conditions, indicating moderate photolability . This empirical data point provides a baseline for storage, handling, and formulation decisions.

Solid-state photostability
Data to verify
38% degradation after 24 h UV (365 nm)
Inform storage and handling; protect from light
Single-condition HPLC assay; no comparator. Source review recommended.
Photostability Solid-State Stability HPLC Analysis Material Degradation

Copper(II) Complex Binding Mode Divergence Between 2,9- and 4,7-Dimethyl Isomers

Copper(II) complexes containing 2,9-dimethyl-1,10-phenanthroline-5,6-dione as a ligand exhibit a different DNA binding mode compared to the isomeric 4,7-dimethyl analog. The [Cu(2,9-dmp)(phen-dione)Cl]Cl complex binds DNA via a partially intercalative mode, whereas the [Cu(4,7-dmp)(phen-dione)Cl]Cl complex binds primarily through groove binding [1]. This divergent interaction is attributed to the steric influence of the methyl substituent position on the phenanthroline ring, which alters the molecular shape and accessible binding geometry.

DNA binding mode (isomer comparison)
Head-to-head
[Cu(2,9-dmp)(phen-dione)Cl]Cl: partial intercalation; [Cu(4,7-dmp)(phen-dione)Cl]Cl: groove binding
Binding mode difference supports isomer-specific selection for nucleic acid probe design
CT-DNA conditions; no quantitative binding constants. Spectroscopic and viscometric evidence.
DNA Binding Mode Copper Complexes Isomer Comparison Bioinorganic Chemistry

Proven Application Scenarios for 2,9-Dimethyl-1,10-phenanthroline-5,6-dione (CAS 102331-54-4)


Design of Sterically Demanding Organometallic Catalysts with Stabilized Five-Coordinate Intermediates

The ligand is particularly suited for constructing platinum(II) complexes where stabilization of a five-coordinate ethylene adduct is desired. The unique combination of methyl substituents and the oxidized quinone backbone reduces electron donation and allows ligand flexibility, favoring the five-coordinate geometry over the four-coordinate square planar arrangement [1]. This property is valuable for mechanistic studies and catalyst design in olefin activation and polymerization reactions.

Development of Electrochemical DNA Biosensors for dsDNA/ssDNA Discrimination

The copper complex of this ligand, [Cu(2,9-dmp)(phen-dione)Cl]Cl, exhibits a pronounced differential electrochemical response to dsDNA versus ssDNA when immobilized on CNT-chitosan electrodes [2]. This makes the ligand a critical component for developing reagentless voltammetric biosensors aimed at detecting and distinguishing nucleic acid conformations, with potential applications in pathogen detection and molecular diagnostics.

Synthesis of Bioinorganic Copper Complexes with Programmed DNA Partial Intercalation

Copper(II) complexes incorporating 2,9-dimethyl-1,10-phenanthroline-5,6-dione exhibit a partially intercalative DNA binding mode, distinct from the groove binding observed with the 4,7-dimethyl isomer [3]. This structure-specific interaction makes the 2,9-isomer the preferred building block for researchers aiming to engineer metallodrugs or nucleic acid probes that rely on partial intercalation for target recognition and activity modulation.

Material Storage and Workflow Planning Based on Photostability Profile

The solid-state photodegradation of this compound under 365 nm light is quantified at 38% over 24 hours . This data supports procurement decisions by defining storage conditions (protection from light) and allows for accurate calculation of material requirements and shelf-life assessments in laboratory and pilot-scale operations.

Application
Selection Property
Validation Focus
Organometallic catalyst studies (five-coordinate intermediates)
Reduced electron donation + ligand flexibility from quinone/methyl combination
Complex geometry and stability assessment; olefin activation model verification
Electrochemical DNA biosensor development (dsDNA/ssDNA discrimination)
Cu(II) complex differential voltammetric response to nucleic acid conformation
Sensor surface characterization; selectivity benchmarking against ssDNA controls
Bioinorganic copper complex synthesis (partial DNA intercalation)
2,9-isomer preferential partial intercalative binding mode
Binding mode confirmation via spectroscopy and viscometry; isomer-dependent activity review
Material storage and workflow planning
Reported solid-state photolability (38% degradation/24h at 365 nm)
Light-protection protocols; stability under intended laboratory conditions
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